L-THREONINE (4-13C,2,3-D2)
Description
Significance of Stable Isotope Tracers in Elucidating Biological Processes
The use of stable isotope tracers provides unparalleled insights into the dynamic nature of metabolic networks. nih.govspringernature.com By introducing a labeled substrate into a biological system, scientists can follow its conversion through a series of biochemical reactions, identifying the origin and relative production rates of downstream metabolites. nih.govspringernature.com This approach, often referred to as stable isotope-resolved metabolomics (SIRM), has revolutionized our understanding of cellular metabolism in a wide range of contexts, from fundamental cellular processes to the study of complex diseases like cancer, diabetes, and neurodegenerative disorders. nih.govisotope.com
The ability to track individual atoms through compartmentalized metabolic pathways allows for a detailed and quantitative analysis of metabolic fluxes—the rates of turnover of molecules through a metabolic pathway. creative-proteomics.com This information is crucial for understanding how cells adapt to genetic alterations, environmental changes, and therapeutic interventions. nih.gov
The Role of Site-Specific Isotopically Labeled Amino Acids in Contemporary Research
Within the broader field of stable isotope labeling, the use of site-specifically labeled amino acids represents a particularly refined and powerful strategy. nih.govnih.gov This technique involves the precise placement of isotopic labels at specific atomic positions within an amino acid molecule. chempep.comacs.org Such precision allows researchers to ask highly specific questions about protein structure, dynamics, and function. nmr-bio.comnih.gov
Site-specific labeling is instrumental in NMR-based structural biology, especially for large proteins and protein complexes. nih.govisotope.com By selectively introducing isotopes, researchers can simplify complex NMR spectra and obtain unambiguous signals from specific regions of a protein, facilitating resonance assignment and the study of molecular motion. nmr-bio.comnih.gov Furthermore, in proteomics, site-specific mass tagging with stable isotopes allows for more accurate and efficient protein identification by creating unique mass signatures for proteolytic peptides. acs.org
Overview of L-Threonine as a Key Amino Acid in Biological Systems
L-Threonine is an essential amino acid, meaning it cannot be synthesized by the human body and must be obtained from the diet. chemicalbook.comnih.gov It is a crucial component for the synthesis of proteins, including structural proteins like collagen and elastin, which are vital for the integrity of skin, connective tissues, and muscles. echemi.com Beyond its role as a building block for proteins, L-Threonine is a precursor for the synthesis of other amino acids, such as glycine (B1666218) and serine. chemicalbook.comechemi.com
L-Threonine also plays a significant role in various metabolic and physiological functions. It is involved in fat metabolism and helps prevent the accumulation of fat in the liver. echemi.commdpi.com Furthermore, it is essential for a properly functioning immune system, as it is required for the production of antibodies. L-Threonine is also a key component in the production of mucin, a protein that forms a protective layer in the digestive tract. echemi.commdpi.com
Rationale for Deuterium (B1214612) and Carbon-13 Labeling at Specific Positions in L-THREONINE (4-13C,2,3-D2) for Research Applications
The specific isotopic labeling pattern of L-THREONINE (4-13C,2,3-D2) is strategically designed for advanced research applications, particularly in the fields of metabolomics and NMR spectroscopy. isotope.com This compound features a carbon-13 isotope at the fourth carbon position and deuterium atoms at the second and third positions.
This labeling scheme offers several advantages:
Tracing Metabolic Fates: The ¹³C label at the C4 position allows researchers to trace the carbon backbone of threonine through various metabolic pathways. researchgate.net For example, it can be used to quantify the flux of threonine into different metabolic routes, such as protein synthesis or its catabolism to produce other compounds. creative-proteomics.comresearchgate.net
Probing Protein Structure and Dynamics: In NMR studies of proteins, the deuterium labels at the C2 and C3 positions are particularly useful. Deuteration of proteins helps to simplify complex proton NMR spectra by reducing the number of proton signals and minimizing line broadening from dipolar couplings, which is especially beneficial for studying large proteins. sigmaaldrich.com The combination of site-specific ¹³C and ²H labeling can provide unique structural and dynamic information that would be difficult to obtain with uniform labeling. nih.govnih.gov
The strategic placement of these stable isotopes in L-Threonine provides a powerful tool to dissect complex biological processes at the molecular level, offering detailed insights into metabolism and protein science.
Compound Information Table
| Compound Name | Other Names |
| L-Threonine | (2S,3R)-2-Amino-3-hydroxybutanoic acid; 2-Amino-3-hydroxybutyric acid; S-Threonine |
| L-THREONINE (4-13C,2,3-D2) | L-Threonine-[4-13C,2,3-d2] |
| Glycine | - |
| Serine | - |
| Collagen | - |
| Elastin | - |
| Mucin | - |
| L-isoleucine | - |
| L-leucine | - |
| L-valine | - |
| L-alanine | - |
| L-tyrosine | - |
| L-methionine | - |
| L-lysine | - |
| L-phenylalanine | - |
| Aspartate | - |
| Acetyl-CoA | - |
| Homoserine | - |
| 4-fluorothreonine | 4-FT |
| β-hydroxynorvaline | β-HNV |
| β-ethynylserine | βES |
| Methionine | - |
Research Findings: Applications of L-Threonine Isotopologues
The table below summarizes key research applications of isotopically labeled L-Threonine, highlighting the type of labeling and the insights gained.
| Labeled L-Threonine Isotopologue | Research Application | Analytical Technique(s) | Key Findings |
| ¹³C-labeled threonine | Metabolic flux analysis in Saccharomyces cerevisiae | Mass Spectrometry | Quantified the partitioning of threonine between protein synthesis and catabolic pathways. researchgate.net |
| L-Threonine (¹³C₄, ¹⁵N) | NMR-based structural and dynamic studies of macromolecules | NMR Spectroscopy | Used to probe protein structure, dynamics, and binding interactions. isotope.comisotope.com |
| L-Threonine (D₅, ¹⁵N) | Metabolic research | Mass Spectrometry, NMR Spectroscopy | Utilized in studies of amino acid metabolism and protein turnover. otsuka.co.jp |
| L-Threonine (4-¹³C, 2,3-D₂) | Biomolecular NMR, Metabolomics, Proteomics | NMR Spectroscopy, Mass Spectrometry | Enables detailed investigation of protein structure and metabolic pathways due to its specific labeling pattern. isotope.com |
| Threonine analogs (e.g., β-ethynylserine) | Metabolic labeling of newly synthesized proteins (THRONCAT) | In-gel fluorescence, Mass Spectrometry | Allowed for rapid and efficient labeling of nascent proteins in cells under native conditions. nih.gov |
Properties
Molecular Weight |
122.12 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Biosynthetic Strategies and Precursor Management for L Threonine 4 13c,2,3 D2 Production in Research Systems
Enzymatic and Chemical Synthesis Approaches for Positional Isotopic Enrichment
The synthesis of L-Threonine with specific isotopic labels at defined positions can be achieved through both enzymatic and chemical methods. These approaches are critical for creating the precise labeling pattern of L-THREONINE (4-13C,2,3-D2).
Chemo-enzymatic synthesis is a powerful strategy for producing isotopically labeled L-amino acids. nih.gov For instance, L-threonine aldolases (LTAs) are enzymes that can catalyze the reversible cleavage and formation of L-threonine and its isomers. nih.gov These enzymes are valuable in biotechnological applications for the synthesis of β-hydroxy-α-amino acids due to their ability to form carbon-carbon bonds. nih.govsjtu.edu.cn By using appropriately labeled precursors, such as a ¹³C-labeled glycine (B1666218) precursor and a deuterated acetaldehyde (B116499) equivalent, it is possible to direct the synthesis towards the desired isotopologue. The enzymatic reaction ensures the correct stereochemistry at the α-carbon. researchgate.net
Chemical synthesis offers another route to positionally labeled threonine. rsc.org For example, a reported synthesis of [3-¹⁷O]-L-threonine utilized a Mitsunobu reaction followed by hydrolysis, achieving a one-pot synthesis with a reasonable yield. cdnsciencepub.com Similar multi-step chemical syntheses can be adapted to introduce ¹³C and deuterium (B1214612) at specific positions, although they can be complex and require careful control of stereochemistry. rsc.org
Considerations for Stereo-specificity in L-Threonine Synthesis
The synthesis of L-threonine presents a stereochemical challenge due to the presence of two chiral centers at the α and β carbons. L-threonine aldolases (LTAs) are particularly useful in this regard as they exhibit stereoselectivity. nih.govresearchgate.net These pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes can catalyze the diastereoselective synthesis of L-3-hydroxy-α-amino acids. nih.gov The stereospecificity of LTAs is influenced by the enzyme's active site environment, which guides the orientation of the substrates during the reaction. nih.gov While many LTAs show high stereospecificity for the α-carbon, the selectivity at the β-carbon can vary. researchgate.net Researchers have undertaken structural and functional studies, including site-directed mutagenesis, to understand and engineer the stereospecificity of these enzymes for the synthesis of specific diastereomers. nih.govsjtu.edu.cn
Chemical synthesis methods must also address stereocontrol. Strategies often involve the use of chiral precursors or catalysts to ensure the formation of the correct L-threo isomer. tandfonline.com The separation of diastereomers, such as L-threonine and L-allo-threonine, can be achieved through chromatographic techniques. acs.org
Management of Metabolic Pathways for Selective Isotope Incorporation
When producing L-THREONINE (4-13C,2,3-D2) in biological systems like Escherichia coli, managing the host's metabolic network is paramount to ensure the specific incorporation of isotopic labels and prevent their dilution or scrambling into other metabolites. nih.govckisotopes.com
Minimizing Isotope Scrambling in Prokaryotic Expression Systems
Isotope scrambling, the undesired distribution of isotopic labels to other amino acids, is a significant challenge in in vivo labeling experiments. ckisotopes.com This occurs due to the interconnectedness of metabolic pathways. For example, threonine is metabolically linked to glycine, serine, and isoleucine, which can lead to the scrambling of both carbon and nitrogen isotopes. portlandpress.com
Several strategies are employed to minimize scrambling:
Use of Auxotrophic Strains: E. coli strains that are deficient in certain amino acid biosynthetic pathways (auxotrophs) are widely used. nih.govoup.com These strains cannot synthesize specific amino acids and must be supplied with them in the growth medium, thus ensuring that the labeled amino acid provided is directly incorporated into proteins without being diluted by endogenously synthesized unlabeled amino acids. oup.com
Cell-Free Protein Synthesis (CFPS): In vitro protein synthesis systems offer a high degree of control over the composition of the reaction mixture. nih.gov Since these systems have lower metabolic enzyme activity compared to live cells, isotope scrambling is significantly reduced. portlandpress.comnih.gov
Inhibition of Transaminases: A major cause of scrambling is the activity of transaminases, which are pyridoxal-phosphate (PLP) dependent enzymes. nih.gov Treating cell extracts with sodium borohydride (B1222165) (NaBH₄) can irreversibly inactivate these enzymes, effectively suppressing amino acid conversions. nih.gov
Inhibition of Undesirable Metabolic Conversions of L-Threonine Isotopic Labels
L-threonine itself can be a substrate for several catabolic pathways, leading to the loss of the isotopic label. The primary degradation pathways for L-threonine in many organisms are catalyzed by threonine dehydratase and threonine dehydrogenase. physiology.org Threonine dehydrogenase converts threonine to 2-amino-3-ketobutyrate, which can then be converted to glycine and acetyl-CoA. physiology.orgucl.ac.uk Threonine aldolase (B8822740) can directly cleave threonine into glycine and acetaldehyde. nih.gov
To prevent the dilution of the L-THREONINE (4-13C,2,3-D2) label, it is often necessary to inhibit these catabolic pathways. This can be achieved by:
Genetic Knockout of Catabolic Genes: Creating mutant strains of E. coli where the genes encoding enzymes like threonine dehydrogenase or threonine aldolase are deleted can prevent the degradation of the labeled threonine.
Addition of Metabolic Inhibitors: While less specific, chemical inhibitors of these enzymes can sometimes be used.
Supplementation with Related Metabolites: The addition of unlabeled glycine to the growth media can suppress the conversion of labeled threonine to glycine through feedback inhibition. nih.gov Similarly, adding unlabeled isoleucine can prevent the conversion of threonine to isoleucine. portlandpress.com
Optimization of Growth Media and Precursor Supplementation for L-THREONINE (4-13C,2,3-D2)
The composition of the growth medium is critical for achieving high-yield production of the target labeled compound. For the production of L-THREONINE (4-13C,2,3-D2), a minimal medium is typically used, with carefully controlled sources of carbon and nitrogen to direct the metabolic flux towards threonine synthesis. nih.govutoronto.ca
Key considerations for media optimization include:
Labeled Precursors: The synthesis of L-THREONINE (4-13C,2,3-D2) requires the use of specifically labeled precursors. For example, [2,3-²H₂]-succinate or other deuterated C4 compounds can serve as a source for the deuterated backbone, while a ¹³C-labeled C1 or C2 precursor could be used for the C4 position, depending on the biosynthetic route engineered in the host organism. The use of precursors close to the final product in the biosynthetic pathway can be a cost-effective strategy for selective labeling. copernicus.org
Unlabeled Amino Acid Supplementation: To prevent the host organism from synthesizing unlabeled threonine, the medium is often supplemented with a mixture of all other unlabeled amino acids. meihonglab.com This is particularly important when using auxotrophic strains.
Deuterated Media: For producing deuterated proteins containing protonated methyl groups, expression is often carried out in D₂O-based minimal media. utoronto.ca The specific labeling pattern of L-THREONINE (4-13C,2,3-D2) with deuterium at the C2 and C3 positions can be achieved by providing deuterated precursors in a D₂O environment. utoronto.canih.gov
Table 1: Precursors and Media Components for L-THREONINE (4-13C,2,3-D2) Production
| Component | Purpose | Rationale |
| Isotopically Labeled Precursors | ||
| [2,3-²H₂]-Succinate or related C4 compound | Source of deuterium for C2 and C3 positions | Enters the TCA cycle and is converted to oxaloacetate, a precursor for the aspartate family of amino acids, including threonine. |
| ¹³C-labeled C1 or C2 compound (e.g., [¹³C]-formate, [¹³C₂]-acetate) | Source of carbon-13 for the C4 position | Incorporated into the threonine backbone via specific metabolic pathways. |
| Growth Medium Components | ||
| D₂O | Deuterium source | Provides a deuterated environment to maintain the deuterium labels on the threonine molecule. utoronto.ca |
| Minimal Salts Medium (e.g., M9) | Controlled nutrient source | Allows for precise control over the carbon and nitrogen sources, directing metabolism towards the desired product. nih.gov |
| Unlabeled Amino Acids (excluding threonine) | Suppress endogenous synthesis | Prevents the dilution of the labeled threonine with unlabeled, endogenously produced threonine. meihonglab.com |
| Unlabeled Glycine and Isoleucine | Inhibit scrambling | Suppresses the conversion of labeled threonine into these amino acids. portlandpress.comnih.gov |
| Expression System | ||
| E. coli auxotrophic strain (e.g., threonine auxotroph) | Prevents synthesis of unlabeled threonine | Ensures that the only source of threonine for protein synthesis is the labeled compound supplied in the medium. oup.com |
Assessment of Labeling Efficiency and Isotopic Purity for Research Applications
After synthesis, it is crucial to determine the labeling efficiency and isotopic purity of the L-THREONINE (4-13C,2,3-D2) to ensure its suitability for research applications, particularly NMR spectroscopy. lifetein.com
The primary analytical techniques used for this assessment are:
Mass Spectrometry (MS): High-resolution mass spectrometry can precisely determine the mass of the labeled amino acid, confirming the incorporation of the correct number of ¹³C and deuterium atoms. acs.org Gas chromatography-mass spectrometry (GC-MS) can be used to analyze the isotopic enrichment of amino acids from protein hydrolysates. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for verifying the position of the isotopic labels. ¹³C-NMR and ²H-NMR can directly detect the presence of the labels at the C4 and C2/C3 positions, respectively. chempep.com Heteronuclear single quantum coherence (HSQC) experiments can confirm the attachment of deuterium to specific carbons. nih.gov
The isotopic purity is typically reported as a percentage, indicating the proportion of molecules that contain the desired isotopic labels. For example, a purity of >97% for ¹³C and >96% for D₂ is often required for high-quality NMR studies. isotope.comisotope.com This high level of enrichment is essential to obtain strong signals in NMR experiments and to accurately interpret the resulting structural and dynamic data. lifetein.com
Table 2: Analytical Techniques for Assessing Labeling Efficiency and Purity
| Technique | Information Provided | Example Application |
| Mass Spectrometry (MS) | ||
| High-Resolution MS | Confirms the overall mass of the labeled molecule, indicating the total number of incorporated isotopes. | Verifying the molecular weight of L-THREONINE (4-13C,2,3-D2) to be approximately 122.12 Da. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Quantifies the isotopic enrichment of individual amino acids after protein hydrolysis. acs.org | Determining the percentage of threonine molecules that are labeled with ¹³C and deuterium. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ||
| ¹³C-NMR | Confirms the position of the ¹³C label. | Observing a signal corresponding to the C4 carbon of threonine. |
| ²H-NMR | Confirms the position of the deuterium labels. | Observing signals corresponding to the C2 and C3 positions. |
| ¹H-¹³C HSQC | Verifies the connectivity of protons and carbons, and by extension, deuterons and carbons. | Confirming the absence of a proton signal for the C2 and C3 positions, indicating deuteration. |
Applications of L Threonine 4 13c,2,3 D2 in Biomolecular Nuclear Magnetic Resonance Nmr Spectroscopy
Probing Protein Structure and Dynamics via Methyl Group Labeling with L-THREONINE (4-13C,2,3-D2)
The methyl group of threonine, when isotopically labeled with ¹³C in a perdeuterated protein background, serves as an excellent probe for NMR studies. The deuteration of the rest of the protein minimizes dipolar relaxation pathways, leading to sharper NMR signals and enabling the study of high-molecular-weight systems that would otherwise be intractable by solution NMR.
One of the most significant applications of methyl-labeled threonine is in Transverse Relaxation-Optimized Spectroscopy (TROSY). The methyl-TROSY effect, observed in ¹H-¹³C correlation experiments like the Heteronuclear Multiple-Quantum Coherence (HMQC) experiment, leads to substantial line-narrowing for methyl groups in large proteins. wikipedia.orgutoronto.ca This effect arises from the cancellation of dipolar relaxation interactions within the rapidly rotating ¹³CH₃ group. utoronto.ca
The use of L-THREONINE (4-13C,2,3-D2) or its metabolic precursors to introduce ¹³CH₃-labeled threonine into a highly deuterated protein is a key strategy for leveraging the methyl-TROSY effect. nih.govcopernicus.org This approach has been instrumental in obtaining high-quality spectra for protein complexes approaching and even exceeding several hundred kilodaltons in size. nih.govcopernicus.org The resulting sharp and well-resolved signals from threonine methyl groups provide valuable reporters on the local environment within these large biomolecular assemblies.
Table 1: Isotopic Labeling Precursors and their Application in Methyl-TROSY NMR
| Isotopic Precursor | Resulting Labeled Amino Acid in Protein | Primary Application | Key Benefit |
| Sodium 2-ketobutyrate (4-¹³C,3,3-d₂) | L-Threonine (γ2-¹³CH₃) | Methyl-TROSY NMR of large proteins | Enables study of high molecular weight complexes by reducing signal broadening. nih.gov |
| L-[α-²H; β−²H;γ-¹³C]-Threonine | L-Threonine (γ2-¹³CH₃) | Probing protein structure and dynamics | Provides specific probes in a deuterated background for enhanced spectral resolution. copernicus.org |
The dynamics of protein side-chains are crucial for their function, and the methyl group of threonine is an excellent probe for these motions. By incorporating L-THREONINE (4-13C,2,3-D2), the dynamics of the threonine side-chain can be monitored over a wide range of timescales using various NMR relaxation experiments. These experiments can provide information on the amplitude and rates of motion, offering insights into protein flexibility, conformational exchange, and allostery. researchgate.net The unique location of threonine residues, often on protein surfaces, makes them particularly useful for studying regions involved in molecular recognition and catalysis. copernicus.org
Threonine residues are frequently found at the interfaces of protein-ligand and protein-nucleic acid complexes. copernicus.org The chemical shifts of the ¹³CH₃ group of threonine are sensitive to its local electronic environment. Upon binding of a ligand or nucleic acid, changes in the chemical shifts of threonine methyl groups can be observed, allowing for the mapping of the binding site on the protein surface. Furthermore, Nuclear Overhauser Effect (NOE) data between the labeled threonine methyl protons and the ligand or nucleic acid can provide valuable distance restraints for determining the three-dimensional structure of the complex. The specific labeling with L-THREONINE (4-13C,2,3-D2) enhances the ability to obtain these crucial pieces of structural information, even in large complexes. ethz.ch
Sequential Resonance Assignment Methodologies Utilizing L-THREONINE (4-13C,2,3-D2)
A prerequisite for any detailed NMR study is the assignment of the observed resonances to specific nuclei in the protein sequence. The isotopic labeling pattern of L-THREONINE (4-13C,2,3-D2) facilitates this process, particularly in the context of larger proteins where spectral overlap is a significant challenge.
The ¹H-¹³C HMQC experiment is a cornerstone of methyl-TROSY NMR. wikipedia.orgnih.gov In a protein labeled with L-THREONINE (4-13C,2,3-D2), the HMQC spectrum will show a correlation for each threonine methyl group. The high resolution and sensitivity of these spectra, especially when combined with the methyl-TROSY effect, greatly simplify the spectral landscape. utoronto.ca These well-resolved threonine methyl signals can serve as starting points or "anchor points" for sequential assignment strategies. nih.gov
Table 2: NMR Experiments Utilizing L-THREONINE (4-¹³C,2,3-D₂) Labeling
| NMR Experiment | Information Obtained | Advantage of L-THREONINE (4-¹³C,2,3-D₂) Labeling |
| ¹H-¹³C HMQC | Correlation between methyl proton and carbon chemical shifts. | Enables methyl-TROSY for high resolution in large proteins. wikipedia.orgutoronto.ca |
| NOESY | Through-space correlations for distance measurements. | Provides unambiguous assignment of NOEs involving threonine methyl groups. nih.govcopernicus.org |
NOESY experiments are the primary source of distance information for NMR structure determination, detecting through-space interactions between protons that are close to each other (typically < 5 Å). wikipedia.org In a protein selectively labeled with L-THREONINE (4-13C,2,3-D2) and otherwise perdeuterated, the NOE network is significantly simplified. NOEs can be observed between the protons of the ¹³CH₃-labeled threonine methyl group and other protons, such as those from other methyl-labeled residues (e.g., isoleucine, leucine, valine) or backbone amide protons. nih.gov
Three- and four-dimensional NOESY experiments, such as a 3D ¹³C-edited NOESY-HMQC, can be employed to resolve these interactions. copernicus.org The known chemical shifts of the threonine methyl carbon and proton from the HMQC spectrum allow for the unambiguous assignment of NOEs originating from these groups. These assigned NOEs provide crucial long-range distance restraints that are essential for defining the protein's three-dimensional fold and for characterizing the structure of intermolecular interfaces. nih.gov
Advanced NMR Pulse Sequences and Experimental Design for Deuterated Proteins with L-THREONINE (4-13C,2,3-D2) Probes
The isotopic labeling of L-threonine with a carbon-13 atom at the Cγ (methyl) position and deuterium (B1214612) atoms at the Cα and Cβ positions, denoted as L-THREONINE (4-¹³C,2,3-D₂), provides a powerful and specific probe for biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy. This labeling strategy is particularly advantageous for studying the structure and dynamics of large proteins and protein complexes. nih.govplos.org In a perdeuterated protein background, the isolated ¹³CH₃ methyl group of the threonine residue becomes a highly sensitive reporter. The surrounding deuterons minimize the ¹H-¹H dipolar interactions that typically lead to rapid signal decay and line broadening in large molecules, thereby significantly increasing the transverse relaxation times (T₂). nih.govnih.gov This enhanced relaxation property is crucial for the successful application of advanced NMR pulse sequences designed to probe molecular structure, dynamics, and interactions in systems of high molecular weight. nih.govutoronto.ca
The strategic placement of threonine residues on protein surfaces, their capacity for hydrogen bonding, and their frequent involvement in phosphorylation-based signaling pathways and protein-nucleic acid interfaces make them valuable reporters of biological function. nih.govplos.orgnih.gov The L-THREONINE (4-¹³C,2,3-D₂) labeling scheme enables high-resolution studies of these functionally important sites even in macromolecular assemblies approaching the megadalton size range. biorxiv.org
Methyl-TROSY (Transverse Relaxation-Optimized Spectroscopy)
A cornerstone technique that leverages the ¹³CH₃ methyl group is Methyl-TROSY (Transverse Relaxation-Optimized Spectroscopy). utoronto.ca This experiment is a variation of the Heteronuclear Multiple-Quantum Coherence (HMQC) experiment and is designed to mitigate the effects of transverse relaxation, which is a major cause of signal loss in large proteins. nih.govnih.gov The inherent spin physics of a rapidly rotating ¹³CH₃ group allows for the cancellation of intra-methyl dipolar relaxation pathways, resulting in spectra with significantly sharper lines and higher sensitivity. utoronto.canih.gov
The pulse sequences for methyl-TROSY experiments are specifically designed to select the narrow, long-lived component of the multiplet, effectively filtering out the broader, rapidly decaying signals. The use of L-THREONINE (4-¹³C,2,3-D₂) in a perdeuterated protein is optimal for this approach, as the deuteration of the rest of the protein minimizes relaxation interference from neighboring protons. nih.govbiorxiv.org This results in high-quality ¹H-¹³C correlation spectra, where each threonine methyl group produces a distinct cross-peak, enabling site-specific analysis of protein structure and function. nih.govplos.org
| Experiment Type | Purpose | Key Feature |
| ¹H-¹³C HMQC (Methyl-TROSY) | Correlation of ¹H and ¹³C nuclei in methyl groups. | Exploits the TROSY effect to achieve narrow linewidths and high sensitivity for large proteins. utoronto.canih.gov |
| 3D NOESY-HSQC | To identify spatial proximities between the threonine methyl group and other protons. | Deuteration of the protein enhances NOESY studies by reducing spin diffusion and allowing for longer mixing times. bakerlab.org |
| ¹³C-Detected Correlation Experiments | To establish through-bond connectivities for resonance assignment. | Bypasses proton detection, which can be advantageous in highly deuterated systems. nih.govnih.gov |
| Solid-State 2H-13C Correlation | To obtain resolved spectra in solid samples. | Exploits the favorable lifetime of ²H double-quantum (DQ) states for correlation with ¹³C. ethz.ch |
Multi-dimensional Correlation and ¹³C-Detected Experiments
To overcome spectral overlap and facilitate unambiguous resonance assignments in complex proteins, the L-THREONINE (4-¹³C,2,3-D₂) probe is utilized in multi-dimensional NMR experiments. Three-dimensional (3D) and higher-dimensional pulse sequences distribute the signals across additional frequency axes, enhancing resolution. For instance, 3D NOESY-HSQC experiments can be used to establish through-space correlations between the threonine methyl protons and other protons in the protein, providing crucial distance restraints for structure determination. bakerlab.org
In cases of very large proteins or solid-state NMR, direct detection of ¹³C nuclei can be more effective than ¹H detection. nih.govnih.gov Pulse sequences such as the 3D NCACB or N(CO)CA are used for backbone resonance assignment in solid proteins. meihonglab.com For side-chain assignments in perdeuterated samples, specialized solid-state NMR experiments like 3D ²HDQ-¹³C-¹³C correlation have been developed. These sequences utilize a transfer step from deuterium to carbon, exploiting the chemical shift dispersion across multiple dimensions to resolve individual signals. ethz.ch
Experimental Design Considerations
The successful application of these advanced techniques hinges on careful experimental design, beginning with sample preparation.
Protein Expression and Labeling: Proteins are typically overexpressed in E. coli grown in a minimal medium based on D₂O to achieve a high level of deuteration. utoronto.ca The L-THREONINE (4-¹³C,2,3-D₂) precursor is then added to the growth medium approximately one hour before the induction of protein expression. plos.org
A common challenge is metabolic scrambling, where the isotopic label is diverted into other biosynthetic pathways. nih.gov For example, threonine can be converted into glycine (B1666218) or serve as a precursor for the δ1 methyl group of isoleucine. plos.orgnih.gov To minimize this effect and ensure specific labeling, unlabeled deuterated compounds are often added to the growth medium. The addition of d₅-glycine, for instance, can suppress the conversion of threonine to glycine. nih.govplos.org A well-designed labeling scheme often includes precursors for other methyl-containing amino acids to provide a more comprehensive set of NMR probes. plos.orgnih.gov
| Precursor Added to D₂O Medium | Target Residue(s) Labeled | Purpose |
| L-THREONINE (4-¹³C,2,3-D₂) | Threonine (γ2-methyl) | Provides a specific ¹³CH₃ probe at Thr residues. nih.gov |
| Sodium 2-ketobutyrate (4-¹³C-3,3-d₂) | Isoleucine (δ1-methyl) | Specifically labels Ile δ1 methyl groups. plos.org |
| 2-ketoisovalerate (¹³CH₃,¹²CD₃ labeled) | Leucine & Valine (pro-R or pro-S methyls) | Stereospecifically labels Leu and Val methyl groups. utoronto.ca |
| d₅-glycine | N/A (unlabeled) | Suppresses the metabolic conversion of threonine to glycine, preventing label dilution. nih.govplos.org |
NMR Data Acquisition: High-field NMR spectrometers are essential for maximizing spectral dispersion and sensitivity, which is critical for studying large biomolecules. For methyl-TROSY experiments, specific pulse programs that incorporate the TROSY principle are used. utoronto.ca Data acquisition parameters, such as recycle delays, are optimized based on the relaxation properties of the sample. Due to the favorable relaxation times in deuterated samples, repetition rates can often be increased, enabling the acquisition of multi-dimensional spectra in a reasonable timeframe. ethz.ch For ¹³C-detected experiments in solid-state NMR, techniques such as high-power proton decoupling and fast magic-angle spinning (MAS) are employed to further enhance spectral resolution and sensitivity. nih.gov
Utilization of L Threonine 4 13c,2,3 D2 in Metabolic Flux Analysis Mfa and Isotope Tracing Studies
Elucidation of Threonine Biosynthesis and Catabolism Pathways using L-THREONINE (4-13C,2,3-D2)
Isotopically labeled molecules are indispensable tools in metabolic research, providing a means to follow atoms through complex reaction networks. L-THREONINE (4-13C,2,3-D2) is particularly valuable for dissecting the synthesis and breakdown of threonine, an essential amino acid.
The distinct isotopic labels on L-THREONINE (4-13C,2,3-D2) allow for simultaneous tracing of different parts of the molecule. The ¹³C atom on the methyl group (C4) acts as a reporter for the carbon backbone's fate, while the deuterium (B1214612) atoms at C2 (the alpha-carbon) and C3 (the beta-carbon) provide information on reactions involving C-H bond cleavage and the fate of the amino acid's core structure.
When this labeled threonine is introduced into a biological system, its isotopes become incorporated into various downstream metabolites. Advanced analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are used to detect and quantify the isotopic enrichment in these metabolites. This data allows researchers to map the flow of carbon and deuterium atoms, thereby quantifying the flux through central metabolic pathways.
L-threonine catabolism occurs through several routes, with a primary pathway in many organisms involving its conversion to glycine (B1666218) and acetyl-CoA. nih.govcreative-proteomics.com This pathway is particularly well-suited for investigation using L-THREONINE (4-13C,2,3-D2).
The process begins with the oxidation of L-threonine by the enzyme L-threonine 3-dehydrogenase, producing 2-amino-3-ketobutyrate. ebi.ac.ukresearchgate.net Subsequently, 2-amino-3-ketobutyrate CoA ligase cleaves this intermediate, yielding two key metabolic products:
Acetyl-CoA : The ¹³C label from the 4-position of threonine is transferred directly to the methyl carbon of acetyl-CoA. This labeled acetyl-CoA can then enter the tricarboxylic acid (TCA) cycle, and the ¹³C label can be traced through TCA cycle intermediates and other biosynthetic pathways originating from acetyl-CoA.
Glycine : The main backbone of the threonine molecule, containing the deuterium labels at the original C2 and C3 positions, is converted to glycine. ebi.ac.uk This labeled glycine can be used in protein synthesis or participate in one-carbon metabolism, providing a means to trace these crucial pathways. creative-proteomics.com
By monitoring the appearance of ¹³C in the acetyl-CoA pool and deuterium in the glycine pool, researchers can quantify the rate of threonine degradation through this specific pathway and understand its contribution to central carbon metabolism.
Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates of all intracellular reactions. Using a tracer like L-THREONINE (4-13C,2,3-D2) provides the empirical data needed to resolve complex metabolic networks. This approach is especially useful for studying the effects of genetic or environmental perturbations on cellular metabolism.
For instance, in metabolic engineering efforts to create microbial strains that overproduce L-threonine, MFA can identify bottlenecks in the biosynthesis pathway or competing catabolic reactions. nih.gov By comparing the metabolic flux maps of a wild-type organism versus a genetically modified one, scientists can assess the impact of their modifications.
Table 1: Hypothetical Metabolic Flux Distribution in Wild-Type vs. Engineered E. coli
This table illustrates how MFA, using data from a tracer like L-THREONINE (4-13C,2,3-D2), could be used to compare metabolic fluxes in a wild-type E. coli strain versus a strain engineered for enhanced threonine production. Fluxes are shown as a relative percentage of glucose uptake.
| Metabolic Pathway | Reaction | Wild-Type Strain (Relative Flux %) | Engineered Strain (Relative Flux %) |
| Glycolysis | Glucose -> Pyruvate | 80 | 70 |
| Pentose Phosphate Pathway | Glucose-6P -> Ribose-5P | 20 | 30 |
| TCA Cycle | Acetyl-CoA -> CO₂ | 50 | 35 |
| Threonine Biosynthesis | Aspartate -> Threonine | 15 | 45 |
| Threonine Catabolism | Threonine -> Glycine + Acetyl-CoA | 10 | 2 |
| Biomass Formation | Precursors -> Cell Mass | 25 | 18 |
Quantification of Amino Acid Pool Dynamics and Protein Turnover Rates using L-THREONINE (4-13C,2,3-D2)
The continuous synthesis and degradation of proteins, known as protein turnover, is a fundamental and energy-intensive cellular process. Stable isotope-labeled amino acids are the gold standard for measuring the dynamics of this process in vivo. liverpool.ac.uklaulab.net
The use of L-THREONINE (4-13C,2,3-D2) allows for direct measurement of protein synthesis and degradation rates. This technique, often referred to as dynamic stable isotope labeling, can be applied to cell cultures or whole-animal models. nih.gov
Measuring Protein Synthesis: When L-THREONINE (4-13C,2,3-D2) is introduced, it is taken up by cells and incorporated into newly synthesized proteins. By collecting samples over time, isolating proteins, and analyzing them with mass spectrometry, researchers can measure the rate at which the labeled ("heavy") threonine appears in the proteome. This rate of incorporation is a direct measure of protein synthesis. creative-proteomics.com
Measuring Protein Degradation: To measure degradation, a "pulse-chase" experiment is performed. The system is first "pulsed" with L-THREONINE (4-13C,2,3-D2) to label proteins. Then, the labeled medium is replaced with a "chase" medium containing only unlabeled ("light") threonine. The rate at which the labeled threonine disappears from specific proteins over time reflects their degradation rate.
These measurements provide crucial data on the half-life of individual proteins, offering insights into cellular regulation, aging, and disease states. researchgate.net
Table 2: Example Protein Turnover Rates in Different Tissues Measured by Isotope Labeling
This table provides representative data on how protein half-lives can vary significantly between different proteins and tissues, as would be determined using a labeled threonine tracer.
| Protein | Tissue | Half-Life (Days) |
| Actin | Muscle | 50 |
| Albumin | Liver | 20 |
| Collagen | Connective Tissue | >100 |
| Lactate Dehydrogenase | Heart | 2.5 |
| Ornithine Decarboxylase | Kidney | 0.2 |
Development of Quantitative Metabolic Models with L-THREONINE (4-13C,2,3-D2) as a Tracer
Computational models of cellular metabolism have become essential tools in systems biology. However, these models must be constrained by experimental data to be accurate and predictive. Isotope tracers like L-THREONINE (4-13C,2,3-D2) provide the high-quality data necessary to build and validate robust quantitative models. nih.govresearchgate.net
The process of ¹³C-Metabolic Flux Analysis (¹³C-MFA) integrates experimental labeling data with a computational model of a known metabolic network. frontiersin.org When L-THREONINE (4-13C,2,3-D2) is metabolized, the isotopic labels are distributed throughout the metabolic network, creating unique labeling patterns (mass isotopomer distributions) in downstream metabolites.
These experimentally measured labeling patterns serve as inputs for specialized software. The software then calculates the set of metabolic fluxes that best explains the observed isotope distributions. This allows researchers to generate a quantitative map of cellular metabolism, revealing the activity of pathways that would be impossible to measure otherwise. This approach transforms a static network diagram into a dynamic model of the cell, providing a deeper understanding of cellular physiology in health and disease. youtube.com
Analytical Methodologies for Isotopic Enrichment Assessment of L Threonine 4 13c,2,3 D2 and Downstream Metabolites
Mass Spectrometry-Based Techniques
Mass spectrometry (MS) is a cornerstone for the analysis of isotopically labeled molecules due to its high sensitivity and ability to differentiate molecules based on their mass-to-charge ratio (m/z). When coupled with chromatographic separation techniques, MS provides a powerful platform for both qualitative and quantitative analysis of L-THREONINE (4-13C,2,3-D2) and its metabolic products.
GC-MS is a robust and widely used technique for the analysis of volatile and thermally stable compounds, including amino acids after appropriate derivatization. alexandraatleephillips.com To make amino acids like threonine amenable to GC analysis, they must first be derivatized to increase their volatility. alexandraatleephillips.comresearchgate.net A common method involves the creation of trimethylsilyl (B98337) (TMS) derivatives. nih.gov
The assessment of threonine metabolism can be performed using GC-MS by monitoring specific ion fragments. nih.gov For L-THREONINE (4-13C,2,3-D2), the introduction of one 13C atom and two deuterium (B1214612) atoms results in a mass shift of +3 atomic mass units compared to the natural isotopologue. The analysis of the mass spectra of the derivatized threonine and its metabolites allows for the calculation of isotopic enrichment. By monitoring the relative intensities of the ion fragments corresponding to the labeled (M+3) and unlabeled (M) forms, the degree of incorporation of the tracer into various metabolic pools can be determined.
For instance, the metabolism of threonine to glycine (B1666218) and 2-ketobutyrate can be traced. nih.gov The analysis of t-butyldimethylsilyl derivatives of threonine, glycine, and 2-aminobutyrate (a proxy for 2-ketobutyrate) by GC-MS with selected ion monitoring (SIM) allows for precise measurement of 13C enrichment in these compounds from biological samples. nih.gov
Table 1: Example GC-MS Parameters for L-Threonine Analysis
| Parameter | Description |
|---|---|
| Derivative Type | N-tert-butyldimethylsilyl (tBDMS) or Trimethylsilyl (TMS) |
| Column Type | 5%-phenyl-95%-dimethylpolysiloxane capillary column |
| Ionization Mode | Electron Ionization (EI) |
| Analysis Mode | Selected Ion Monitoring (SIM) to monitor specific m/z fragments of labeled and unlabeled analytes |
Liquid chromatography-mass spectrometry (LC-MS) offers a significant advantage over GC-MS by often eliminating the need for derivatization, which can be a source of isotopic fractionation and analytical uncertainty. researchgate.netwuxiapptec.com This is particularly useful for analyzing a wide range of metabolites with varying polarities directly from biological fluids. restek.com
In tracer studies involving L-THREONINE (4-13C,2,3-D2), LC coupled with tandem mass spectrometry (LC-MS/MS) provides high selectivity and sensitivity. wuxiapptec.com The tracer and its metabolites are first separated by the LC column, often using hydrophilic-interaction chromatography (HILIC) for polar compounds like amino acids. restek.com The separated compounds are then ionized, typically by electrospray ionization (ESI), and analyzed by the mass spectrometer.
Multiple Reaction Monitoring (MRM) is a common acquisition mode in LC-MS/MS for quantitative tracer analysis. nih.gov In this mode, a specific precursor ion (e.g., the protonated molecular ion of labeled threonine) is selected and fragmented, and a specific product ion is monitored. This highly selective process minimizes interferences from the complex biological matrix, allowing for accurate quantification of isotopic enrichment in precursor molecules and downstream metabolites over time. nih.govresearchgate.net This technique is essential for kinetic studies that map the flow of the labeled atoms through metabolic pathways. nih.gov
Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for achieving the highest accuracy and precision in quantitative analysis. springernature.com This method is used for the absolute quantification of threonine and its metabolites in a sample. The principle of IDMS involves adding a known amount of an isotopically labeled standard—in this case, L-THREONINE (4-13C,2,3-D2)—to a sample containing the unlabeled analyte of interest (native threonine).
After the labeled internal standard has thoroughly mixed and equilibrated with the sample, the mixture is processed and analyzed by MS (either GC-MS or LC-MS). The ratio of the signal intensity of the native analyte to that of the labeled standard is measured. Since the amount of the added labeled standard is known, the absolute concentration of the native analyte in the original sample can be calculated with high accuracy. This method effectively corrects for sample loss during preparation and for variations in instrument response. nih.govspringernature.com
Nuclear Magnetic Resonance (NMR) for Isotopic Distribution Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about molecular structure and the precise location of isotopic labels within a molecule.
The 13C NMR spectrum provides a distinct signal for each carbon atom in the molecule. The chemical shift of the C-4 carbon will confirm its identity. Furthermore, the coupling patterns between adjacent nuclei (e.g., 13C-1H or 13C-2H) can provide definitive proof of the label's position. The presence of deuterium at C-2 and C-3 will also influence the spectrum, for instance, by altering the relaxation times and splitting patterns of adjacent carbons, which can be observed in high-resolution spectra. nih.govnih.gov Heteronuclear Single Quantum Coherence (HSQC) experiments can further correlate the 13C atoms with their attached protons or deuterons, providing unambiguous confirmation of the isotopic labeling pattern. researchgate.net
Table 2: Comparison of Analytical Techniques
| Technique | Primary Application | Key Advantages | Limitations |
|---|---|---|---|
| GC-MS | Enrichment & Metabolite Profiling | High sensitivity, high throughput, established libraries. alexandraatleephillips.com | Requires derivatization, potential for isotopic fractionation. alexandraatleephillips.comresearchgate.net |
| LC-MS/MS | Tracer Kinetics & Quantification | No derivatization needed, high selectivity (MRM), suitable for complex matrices. wuxiapptec.comrestek.com | Matrix effects can cause ion suppression. |
| IDMS | Absolute Quantification | Highest accuracy and precision, corrects for sample loss. springernature.com | Requires a certified labeled standard. |
| 13C NMR | Labeling Pattern Verification | Non-destructive, provides exact positional information of labels. nih.govresearchgate.net | Lower sensitivity compared to MS. |
Methodological Challenges and Innovations in High-Throughput Isotopic Analysis
The analysis of isotopically labeled compounds faces several methodological challenges. A primary issue is the potential for isotopic fractionation during sample preparation, hydrolysis, and derivatization, which can alter the measured isotope ratios and lead to inaccurate results. researchgate.netresearchgate.net Furthermore, achieving complete chromatographic separation of structurally similar metabolites or isomers can be difficult, potentially leading to isobaric interferences that complicate mass spectrometric analysis. wuxiapptec.comresearchgate.net
For high-throughput analysis, the time-consuming nature of sample preparation and chromatographic runs presents a significant bottleneck. mdpi.com Innovations are focused on overcoming these limitations. The development of "fast GC" with narrow-diameter columns can reduce analysis time. alexandraatleephillips.com In LC-MS, advances in column chemistries, such as HILIC and mixed-mode chromatography, improve the separation of polar metabolites without derivatization. restek.com
Automation of sample preparation workflows helps to increase throughput and reduce variability. Moreover, high-resolution mass spectrometry (HRMS) is emerging as a powerful tool. Unlike traditional MS that measures nominal mass, HRMS can determine the exact mass of a molecule with high precision, allowing for the differentiation of compounds with the same nominal mass but different elemental compositions. This capability can aid in metabolite identification and reduce the reliance on chromatographic separation in some cases. mdpi.com The integration of advanced bioinformatics tools is also crucial for processing the large datasets generated in high-throughput metabolomics and flux analysis studies. semanticscholar.org
Broader Impact and Future Directions in Research Utilizing L Threonine 4 13c,2,3 D2
Advancements in Systems Biology and Multi-Omics Integration facilitated by Isotopic Tracing
Isotopic tracing with molecules like L-THREONINE (4-13C,2,3-D2) is pivotal for systems biology, which seeks to understand the integrated behavior of complex biological networks. By introducing this labeled threonine into a system, researchers can track its incorporation into proteins (proteomics) and its conversion into various other small molecules (metabolomics). isotope.com This allows for the direct measurement of metabolic flux, which is the rate of turnover of molecules through a metabolic pathway, providing a dynamic functional readout that complements static omics data. nih.gov
The integration of stable isotope labeling with multi-omics studies provides solutions to some of the major limitations in the field, such as metabolite identification and flux analysis. nih.gov For example, tracing the 13C and D2 labels from L-threonine can reveal how its breakdown products contribute to central carbon metabolism, such as the tricarboxylic acid (TCA) cycle. This information helps to build more accurate and predictive genome-scale metabolic models. The ability to follow atoms from a specific precursor through interconnected pathways is essential for discovering novel metabolic routes and understanding how metabolic regulation occurs at a system-wide level. nih.gov
Methodological Improvements for In Vitro and In Vivo Isotope Tracing in Advanced Research Models
Significant efforts in metabolic research are focused on bridging the gap between in vitro (cell culture) and in vivo (whole organism) studies. nih.gov It has been observed that metabolic behaviors can differ substantially between these environments; for instance, high glutamine contribution to the TCA cycle is often seen in vitro but is minimal in vivo. nih.gov The use of L-THREONINE (4-13C,2,3-D2) in advanced research models is crucial for obtaining more physiologically relevant data.
Methodological improvements include the use of more complex and relevant culture media that better mimic physiological conditions, as well as the application of isotope tracing in organoids, spheroids, and animal models. nih.gov In vivo labeling, which involves administering the stable isotope tracer to a living organism, provides the most accurate insights into real-time biological processes and tissue-specific metabolic phenotypes. nih.govpharmiweb.com Tracing L-THREONINE (4-13C,2,3-D2) in these advanced models can help elucidate its role in processes like protein synthesis, O-linked glycosylation, and glycine (B1666218) synthesis under conditions that more faithfully represent a whole biological system. isotope.com
Development of Novel Isotope Labeling Strategies for Complex Biological Systems
The field of isotopic labeling is continuously evolving beyond the use of uniformly labeled substrates. nih.gov The development of specifically labeled tracers like L-THREONINE (4-13C,2,3-D2) is part of a broader strategy to probe specific enzymatic reactions and pathways with greater precision.
Novel strategies that enhance the utility of such tracers include:
Optimized Tracer Mixtures: Researchers now use computational methods, including genetic algorithms, to determine the optimal combination of different isotopic tracers to use in a single experiment. nih.gov This approach maximizes the amount of information that can be obtained and improves the precision of flux estimations across multiple pathways simultaneously. For example, L-THREONINE (4-13C,2,3-D2) could be co-administered with a specifically labeled glucose or glutamine tracer to comprehensively map central carbon and amino acid metabolism. nih.gov
Dual Amino Acid-Selective Labeling: In protein NMR studies, methods have been developed for dual amino acid-selective labeling (e.g., with 13C and 15N) without isotope scrambling, a common problem in in vivo systems. nih.gov This allows for the unambiguous identification of specific residues in large proteins or protein complexes.
Kinetic Isotope Effect Studies: The inclusion of deuterium (B1214612) (2H) in L-THREONINE (4-13C,2,3-D2) can be used to study kinetic isotope effects, where the difference in mass between hydrogen and deuterium can alter the rate of enzymatic reactions involving C-H bond cleavage. This provides mechanistic insights into enzyme function.
| Labeling Strategy | Description | Advantage for L-THREONINE (4-13C,2,3-D2) Studies |
| Single, Specifically Labeled Tracer | Use of a single, non-uniformly labeled compound like L-THREONINE (4-13C,2,3-D2). | Allows for probing of specific reactions and atomic transitions with high precision. |
| Optimized Tracer Mixtures | Computationally determined combinations of multiple labeled substrates (e.g., labeled threonine and glucose). | Enhances the precision of flux estimates across the entire metabolic network in a single experiment. nih.gov |
| Dynamic Labeling | Time-course analysis of isotope incorporation into downstream metabolites. | Reveals the kinetics of metabolic pathways and helps to achieve a more detailed mechanistic investigation. nih.gov |
Potential for L-THREONINE (4-13C,2,3-D2) in Hyperpolarization NMR Applications
Nuclear Magnetic Resonance (NMR) is a powerful technique for analyzing molecular structure and metabolic processes. ualberta.ca However, a major limitation of NMR using 13C is its low natural abundance and low sensitivity. Hyperpolarization techniques, such as dissolution dynamic nuclear polarization (dDNP), can increase the NMR signal of 13C-labeled compounds by several orders of magnitude.
This enhanced sensitivity allows for real-time, non-invasive imaging of metabolic pathways in vivo. To date, hyperpolarized [1-13C]pyruvate is the most widely studied agent for clinical and preclinical metabolic imaging. researchgate.net The presence of a 13C label makes L-THREONINE (4-13C,2,3-D2) a candidate for hyperpolarization. If successfully hyperpolarized, it could be used to directly visualize and quantify threonine metabolism in real-time within living organisms. This would open up new avenues for studying amino acid metabolism in diseases like cancer and neurodegenerative disorders with unprecedented sensitivity.
Addressing Remaining Challenges in Isotopic Labeling and Data Interpretation for L-THREONINE (4-13C,2,3-D2) Studies
Despite the power of isotopic tracers, several challenges remain in their application and data interpretation. The complexity of L-THREONINE (4-13C,2,3-D2) makes it susceptible to these challenges.
Data Complexity and Analysis: Mass spectrometry or NMR analysis of samples from tracer experiments generates vast and complex datasets. Distinguishing the labeled compound (tracer) from its unlabeled counterpart (tracee) and quantifying all the different isotopologues (molecules that differ only in their isotopic composition) requires sophisticated software and significant expertise. mdpi.com Correcting for the natural abundance of stable isotopes is also a critical step for accurate quantification. nih.gov
Cost and Availability: The chemical synthesis of complex, specifically labeled molecules like L-THREONINE (4-13C,2,3-D2) is often expensive and technically challenging, which can limit the scale and scope of experiments. researchgate.net
Isotopic Effects: While sometimes useful for mechanistic studies, the presence of heavy isotopes can alter the physical and chemical properties of a molecule. Deuterium labeling, in particular, can lead to a noticeable retention time shift in chromatography compared to the unlabeled version due to differences in hydrogen bond strengths. mdpi.com This must be accounted for during data analysis.
| Challenge | Description | Potential Mitigation Strategy |
| Data Complexity | Large datasets with numerous isotopologues require specialized software for processing, peak identification, and correction for natural isotope abundance. mdpi.comnih.gov | Development and application of advanced bioinformatics tools (e.g., XCMS, MAVEN) and computational workflows for automated data evaluation. |
| Cost of Synthesis | Multi-step, complex chemical synthesis makes specifically labeled tracers like L-THREONINE (4-13C,2,3-D2) expensive. researchgate.net | Development of more efficient synthetic protocols or biosynthetic production methods using engineered microorganisms. |
| Deuterium Isotope Effects | The heavier mass of deuterium can alter reaction rates and chromatographic retention times, complicating data interpretation. mdpi.com | Careful experimental design and use of appropriate analytical standards to characterize and correct for any observed isotopic effects. |
| Metabolic Scrambling | In vivo, labeled atoms can be distributed throughout metabolic networks, making it difficult to trace a single pathway. | Use of short incubation times, dynamic labeling experiments, and specific pathway inhibitors to constrain the metabolic network under investigation. |
Q & A
Basic Research Question: How is L-Threonine (4-13C,2,3-D2) synthesized, and what critical parameters ensure isotopic purity?
Methodological Answer:
The synthesis involves deuterium (²H) and carbon-13 (¹³C) isotope incorporation via controlled chemical or enzymatic reactions. Key steps include:
- Substrate selection : Use of isotopically labeled precursors (e.g., deuterated water or ¹³C-enriched glucose) to ensure proper labeling positions .
- Reaction optimization : Precise control of pH (6.5–7.5), temperature (25–37°C), and substrate concentration to minimize side reactions and maximize yield .
- Purification : Column chromatography or recrystallization to isolate the labeled compound, followed by validation via NMR (e.g., ¹³C NMR for carbon labeling) and mass spectrometry (deuterium incorporation confirmed via isotopic mass shifts) .
Basic Research Question: What analytical techniques validate the isotopic labeling and structural integrity of L-Threonine (4-13C,2,3-D2)?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- High-Resolution Mass Spectrometry (HRMS) :
Advanced Research Question: How can L-Threonine (4-13C,2,3-D2) be used in metabolic flux analysis (MFA) to trace amino acid biosynthesis?
Methodological Answer:
- Experimental Design :
- Data Interpretation :
Advanced Research Question: How to resolve contradictions in metabolic pathway data when using isotopically labeled L-Threonine?
Methodological Answer:
Common contradictions arise from:
- Isotopic scrambling : Ensure labeled substrates are not metabolized into unintended pathways (e.g., via knockout strains like lysP mutants to block lysine interference) .
- Analytical artifacts : Validate MS/MS fragmentation patterns to distinguish between structural isomers (e.g., L-allo-threonine vs. L-threonine) .
- Batch variability : Pre-screen batches using HPLC-UV to confirm ≥98% purity, as impurities (e.g., unlabeled threonine) skew flux calculations .
Advanced Research Question: What experimental strategies optimize L-Threonine (4-13C,2,3-D2) incorporation in microbial fermentation studies?
Methodological Answer:
- Strain engineering : Use E. coli mutants (e.g., dapA or gdhA knockouts) to block competing pathways and enhance threonine yield .
- Media optimization : Apply Response Surface Methodology (RSM) to balance carbon/nitrogen sources (e.g., sucrose at 40 g/L, ammonium sulfate at 5 g/L) and inoculum size .
- Process control : Monitor dissolved oxygen (≥30%) and pH (7.0) in bioreactors to prevent byproduct accumulation (e.g., acetate) .
Advanced Research Question: How does L-Threonine (4-13C,2,3-D2) interact with co-factors like pyridoxal phosphate in transamination studies?
Methodological Answer:
- Enzyme kinetics : Use stopped-flow spectroscopy to measure reaction rates of threonine dehydrogenase with/without pyridoxal phosphate .
- Isotope tracing : Track ¹³C-labeled threonine in in vitro assays to quantify α-ketobutyrate production via GC-MS .
Basic Research Question: What are the best practices for storing and handling L-Threonine (4-13C,2,3-D2) to prevent degradation?
Methodological Answer:
- Storage : Lyophilize and store at −80°C under argon to avoid deuterium exchange with ambient moisture .
- Handling : Use deuterium-depleted solvents (e.g., D₂O-free buffers) in experiments to maintain isotopic integrity .
Advanced Research Question: How to integrate L-Threonine (4-13C,2,3-D2) into multi-omics studies (e.g., metabolomics + proteomics)?
Methodological Answer:
- Workflow :
Basic Research Question: How to design a statistically robust experiment using L-Threonine (4-13C,2,3-D2) for peer-reviewed publication?
Methodological Answer:
- Follow fractional factorial design (FFD) to test critical variables (e.g., pH, temperature) with minimal replicates .
- Include controls: Unlabeled threonine batches and vehicle-only groups to isolate isotopic effects .
- Adhere to CHEM-380/381 guidelines for data documentation and reproducibility (Lee University protocols) .
Advanced Research Question: What computational tools model the 3D structure and isotopic behavior of L-Threonine (4-13C,2,3-D2)?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
